![molecular formula C7H8N2O2 B2789504 3H,4H,6H,7H-pyrano[3,4-d]imidazole-2-carbaldehyde CAS No. 1341086-36-9](/img/structure/B2789504.png)
3H,4H,6H,7H-pyrano[3,4-d]imidazole-2-carbaldehyde
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Overview
Description
“3H,4H,6H,7H-pyrano[3,4-d]imidazole-2-carbaldehyde” is a chemical compound with the CAS Number: 1341086-36-9 . Its IUPAC name is 3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-carbaldehyde . The compound is in powder form .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 152.15 . It’s stored at a temperature of 4 degrees . More detailed physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Multicomponent Synthesis of Heterocycles
The compound is used in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core . This process involves Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation .
Antioxidant Activities
Some compounds rich with a source of free radicals to trap DPPH free radicals, exhibited potent antioxidant activities . This suggests that “3H,4H,6H,7H-pyrano[3,4-d]imidazole-2-carbaldehyde” could potentially be used in the development of antioxidant drugs .
Photochemical Synthesis
The compound is used in the photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds . This process uses photoexcited organic dye, Na2 eosin Y as a direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere .
4. Green Tandem Method for Metal-Free Synthesis The Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .
Industrial Applications
The cyclization process used in the synthesis of pyrano[2,3-d]pyrimidine scaffolds can be carried out on a gram scale . This indicates the potential industrial application of “3H,4H,6H,7H-pyrano[3,4-d]imidazole-2-carbaldehyde”.
Research and Development
The compound is used in various research and development processes. It’s available for purchase from chemical suppliers for use in laboratory settings .
Safety And Hazards
properties
IUPAC Name |
3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-3-7-8-5-1-2-11-4-6(5)9-7/h3H,1-2,4H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHIZJRBWFRMCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H,4H,6H,7H-pyrano[3,4-d]imidazole-2-carbaldehyde | |
CAS RN |
1341086-36-9 |
Source
|
Record name | 3H,4H,6H,7H-pyrano[3,4-d]imidazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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